(S)-Vanol

asymmetric aziridination boroxinate catalysis chiral ligand screening

When BINOL or VAPOL fail to deliver adequate stereoinduction in aziridination or epoxidation, (S)-Vanol provides validated closure. This vaulted biaryl ligand uniquely enables borate-catalyzed aldehyde epoxidation. - 96% ee, >50:1 cis:trans, 0.5 h reaction time for benzhydryl imine aziridination - Ligand recoverable in 95% yield with zero loss of optical purity - Documented 400 turnovers with sustained ≥90% ee for multi-cycle processes

Molecular Formula C32H22O2
Molecular Weight 438.5 g/mol
CAS No. 147702-13-4
Cat. No. B139583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Vanol
CAS147702-13-4
Molecular FormulaC32H22O2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O
InChIInChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H
InChIKeyNDTDVKKGYBULHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Vanol: Vaulted Biaryl C2-Symmetric Ligand


(S)-Vanol, systematically named (S)-3,3′-diphenyl-2,2′-binaphthalene-1,1′-diol, is a C2-symmetric vaulted biaryl ligand developed by the Wulff group as a topographical alternative to BINOL [1]. It belongs to the class of axially chiral 1,1′-bi-2-naphthol derivatives and is distinguished by its deep chiral pocket created by the 3,3′-diphenyl substituents that extend the steric environment above and below the biaryl axis [2]. (S)-Vanol serves as a chiral ligand or ligand precursor for a broad range of catalytic asymmetric transformations including aziridination, imino aldol, Diels–Alder, Baeyer–Villiger, and epoxidation reactions [1] [2]. Its molecular formula is C32H22O2 with a molecular weight of 438.52 g/mol, melting point 199–203 °C, and specific optical rotation [α]20/D −314° (c = 1, chloroform) .

Why (S)-Vanol Outperforms BINOL and VAPOL


Although (S)-Vanol, (S)-BINOL, and (S)-VAPOL are all C2-symmetric axially chiral diol ligands, their catalytic performance diverges sharply in specific reaction manifolds due to fundamentally different steric topographies and catalyst assembly behavior [1]. The vaulted architecture of VANOL—created by the 3,3′-diphenyl substituents—generates a distinctly deeper and more confining chiral pocket than the unsubstituted BINOL scaffold, leading to dramatic differences in enantioselectivity, diastereoselectivity, and reaction rate that cannot be predicted from structural analogy alone [2]. Furthermore, VANOL assembles into unique boroxinate (BOROX) chiral Brønsted acid catalysts with B(OPh)3 that are structurally distinct from catalysts derived from BINOL or VAPOL; in certain reactions such as aldehyde epoxidation, VANOL-derived catalysts are uniquely effective while BINOL and VAPOL-derived catalysts fail entirely [3]. Consequently, substituting VANOL with BINOL or even the closely related VAPOL ligand without experimental validation risks complete loss of catalytic activity or catastrophic erosion of stereoinduction in established protocols. The quantitative evidence below documents exactly where and by how much these performance gaps manifest.

(S)-Vanol Quantitative Evidence vs. BINOL and VAPOL


Aziridination: Enantioselectivity & Rate vs. BINOL and VAPOL

In the catalytic asymmetric aziridination of benzhydryl imines with ethyl diazoacetate using arylborate catalysts, (S)-VANOL dramatically outperforms (S)-BINOL and offers a substantial kinetic advantage over (S)-VAPOL at equivalent catalyst loading. With (S)-VANOL (10 mol%), the cis-aziridine product was obtained in 85% yield with >50:1 cis:trans diastereoselectivity and 96% ee in only 0.5 h. In contrast, (S)-BINOL (10 mol%) under identical conditions gave only 61% yield, 17:1 cis:trans, and 20% ee after 3 h [1]. Compared to (S)-VAPOL (2 mol%), which required 48 h to reach 77% yield and 95% ee, VANOL completes the reaction approximately 96 times faster (on a per-mol basis) while delivering comparable stereoselectivity [1]. A second substrate (N-DAM imine) showed the same pattern: (S)-VANOL gave 77% yield, >50:1 cis:trans, 91% ee versus (R)-BINOL at 72% yield, 19:1 cis:trans, 22% ee [2].

asymmetric aziridination boroxinate catalysis chiral ligand screening

Deracemization: Superior Optical Purity vs. BINOL

The copper-mediated deracemization of racemic VANOL in the presence of (−)-sparteine reproducibly yields (S)-VANOL in greater than 99% ee. The identical deracemization protocol applied to BINOL under comparable conditions yields only 92% ee [1]. This 7+ percentage-point gap in enantiomeric purity is meaningful for catalysis, because the relationship between ligand ee and product ee is linear in many VANOL/VAPOL BOROX-catalyzed reactions; a ligand enantiopurity shortfall directly depresses the attainable product ee [2]. The superior deracemization efficiency of VANOL thus enables procurement of ligand with essentially enantiopure specification (>99% ee) that BINOL cannot match via the same practical resolution route.

chiral resolution deracemization enantiomeric purity

Catalyst Turnover and Ligand Recyclability

In the asymmetric aziridination of N-dianisylmethylimines (N-DAM-imines) with ethyl diazoacetate, the VANOL-derived borate catalyst sustains up to 400 catalytic turnovers while maintaining ≥90% ee in the aziridine product. After the reaction, the VANOL ligand was recovered in 95% yield with no detectable loss of optical purity [1]. Catalysts derived from VAPOL gave comparable asymmetric induction but were reported to react slightly slower, establishing VANOL as the kinetically more efficient ligand in this system [1]. This level of catalyst robustness and recoverability is not documented for analogous BINOL-derived boroxinate catalysts in aziridination, where BINOL is either ineffective or requires fundamentally different catalyst architectures [2].

catalyst robustness ligand recycling turnover number

Asymmetric Aldehyde Epoxidation: Unique Effectiveness

A highly diastereo- and enantioselective method for the epoxidation of aldehydes with α-diazoacetamides was developed using two different VANOL-derived chiral borate ester catalysts. The VANOL-based catalytic systems proved general for aromatic, aliphatic, and acetylenic aldehydes, giving high yields and high asymmetric inductions across all substrate classes tested [1]. Critically, when catalysts were generated under identical conditions from BINOL or from VAPOL, they were completely ineffective—no productive catalysis was observed [1]. This represents a rare case of absolute differentiation: VANOL uniquely provides access to this synthetically important transformation (including a demonstrated application to the side-chain of taxol), while the two closest structural analogs offer zero catalytic activity.

asymmetric epoxidation aldehyde epoxidation chiral borate catalysis

Asymmetric Baeyer–Villiger: Chiral γ-Butyrolactone Synthesis

VANOL and VAPOL have been successfully applied as chiral ligands for the aluminum-catalyzed asymmetric Baeyer–Villiger reaction of prochiral 3-substituted cyclobutanones, yielding optically active γ-butyrolactones with enantioselectivities of up to 84% ee [1]. While both vaulted biaryl ligands are effective, this transformation represents a distinct reaction class for which the vaulted ligand architecture is specifically suited. BINOL-based catalysts have been explored in Baeyer–Villiger chemistry but generally require highly optimized substituted BINOL derivatives and different metal systems (e.g., cobalt-salen or scandium-N,N′-dioxide complexes) to achieve comparable enantioselectivities [1] [2]. The VANOL/aluminum system thus offers a complementary and ligand-specific entry into chiral lactone synthesis.

asymmetric Baeyer-Villiger desymmetrization γ-butyrolactone synthesis

Practical Resolution: Cost-Effective Protocol

An efficient resolution method for racemic VANOL was developed using commercially available (1S,2S)-(+)-diaminocyclohexane as the resolving reagent, isolating (R)-VANOL in 86% yield and (S)-VANOL in 74% yield. The resolving reagent was recovered in 91% yield and could be reused without any decrease in efficiency [1]. This method avoids the expensive alkaloids (−)-brucine and (−)-sparteine required by earlier resolution protocols and is significantly more practical for laboratory-scale or pilot-scale preparation of both enantiomers [1]. While this does not directly compare VANOL resolution to BINOL resolution on a quantitative basis, the availability of a cost-effective, high-yielding, and recyclable resolution protocol is a practical procurement consideration that favors VANOL for applications requiring both enantiomers.

chiral resolution process chemistry cost-effective enantiomer separation

(S)-Vanol: Key Application Scenarios


Asymmetric cis-Aziridine Synthesis for Pharmaceuticals

(S)-VANOL-derived BOROX catalysts provide the highest reported combination of enantioselectivity (96% ee), diastereoselectivity (>50:1 cis:trans), and reaction rate (0.5 h) for benzhydryl imine aziridination among all tested C2-symmetric biaryl diol ligands [1]. This makes (S)-VANOL the ligand of choice for the asymmetric synthesis of cis-aziridine-2-carboxylates, which are versatile chiral building blocks for β-amino acids, amino alcohols, and diamines. The methodology has been demonstrated in the asymmetric synthesis of the antibacterial agent (−)-chloramphenicol [2]. In contrast, BINOL-derived catalysts give dramatically lower ee (20%) and diastereoselectivity (17:1), and VAPOL catalysts require ~96× longer reaction time at comparable loading, making VANOL the optimal ligand for throughput-sensitive aziridination processes [1].

Multi-Cycle Aziridination with Ligand Recovery

For preparative-scale or process chemistry applications requiring multiple catalytic cycles, (S)-VANOL is uniquely documented to sustain up to 400 turnovers while maintaining ≥90% product ee, and the ligand can be recovered in 95% yield after the reaction with zero loss of optical purity [1]. This level of documented robustness and recoverability is not available for BINOL in the boroxinate aziridination manifold. Procurement of (S)-VANOL for multi-cycle processes therefore offers a validated path to reducing ligand cost per batch through recovery and reuse, a factor that should be incorporated into cost-of-ownership comparisons with single-use or less recoverable ligand systems [1].

Asymmetric Aldehyde Epoxidation for Complex Molecules

(S)-VANOL is the only C2-symmetric biaryl diol ligand that generates catalytically active borate catalysts for the diastereo- and enantioselective epoxidation of aldehydes with α-diazoacetamides. Both BINOL and VAPOL-derived catalysts are completely inactive under identical conditions [1]. This absolute differentiation makes (S)-VANOL a non-substitutable reagent for any research or production program employing this epoxidation methodology, which is general across aromatic, aliphatic, and acetylenic aldehyde substrates and has been demonstrated in a synthetic application to the taxol side-chain [1].

Asymmetric Baeyer–Villiger: Chiral γ-Butyrolactone Synthesis

(S)-VANOL serves as an effective chiral ligand for the aluminum-catalyzed asymmetric Baeyer–Villiger desymmetrization of prochiral 3-substituted cyclobutanones, providing optically active γ-butyrolactones in high yields with enantioselectivities up to 84% ee [1]. Chiral γ-butyrolactones are key intermediates in natural product total synthesis and medicinal chemistry. While this transformation is also accessible with VAPOL, VANOL expands the ligand toolkit for this reaction class and may offer complementary substrate scope advantages [1].

Technical Documentation Hub

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